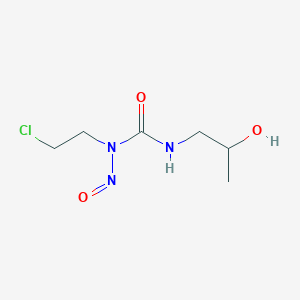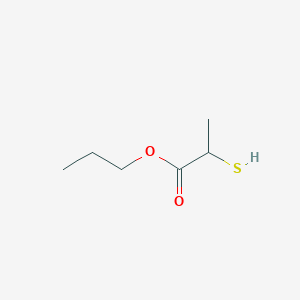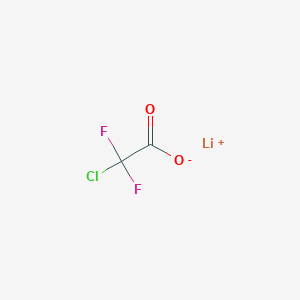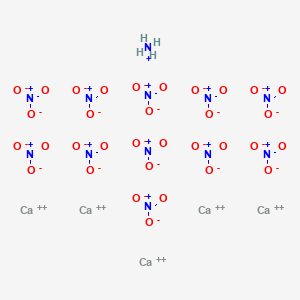
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea is a synthetic compound that has been studied for its potential use in cancer treatment. It is commonly referred to as NOC-7 and has been shown to have anti-tumor properties in various in vitro and in vivo models.
Wirkmechanismus
The mechanism of action of NOC-7 is not fully understood, but it is believed to involve the generation of nitric oxide (NO) in cancer cells. NO has been shown to have anti-tumor properties, including the inhibition of tumor cell growth and the induction of apoptosis. NOC-7 is thought to release NO in cancer cells, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
NOC-7 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, and the generation of NO in cancer cells. In addition, NOC-7 has been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NOC-7 in lab experiments is its anti-tumor properties, which make it a promising candidate for cancer treatment. In addition, the synthesis of NOC-7 is relatively straightforward, which makes it accessible for researchers. However, one limitation of using NOC-7 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on NOC-7, including:
1. Further studies on the mechanism of action of NOC-7 to optimize its use in cancer treatment.
2. Studies on the pharmacokinetics and pharmacodynamics of NOC-7 to determine its optimal dosage and administration route.
3. Studies on the potential use of NOC-7 in combination with other anti-tumor agents to enhance its anti-tumor effects.
4. Studies on the potential use of NOC-7 in other diseases, such as inflammatory diseases and cardiovascular diseases.
5. Studies on the potential use of NOC-7 in drug delivery systems to enhance its bioavailability and efficacy.
In conclusion, NOC-7 is a synthetic compound that has shown promise as an anti-tumor agent in various in vitro and in vivo models. Its mechanism of action involves the generation of NO in cancer cells, leading to its anti-tumor effects. Further research is needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Synthesemethoden
The synthesis of NOC-7 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with potassium hydroxide, followed by the addition of 3-chloro-2-hydroxypropylamine and nitrous acid. The resulting product is then purified via recrystallization.
Wissenschaftliche Forschungsanwendungen
NOC-7 has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in various in vitro and in vivo models, including breast cancer, lung cancer, and colon cancer. In addition, NOC-7 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Eigenschaften
CAS-Nummer |
106612-15-1 |
|---|---|
Produktname |
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Molekularformel |
C6H12ClN3O3 |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-hydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O3/c1-5(11)4-8-6(12)10(9-13)3-2-7/h5,11H,2-4H2,1H3,(H,8,12) |
InChI-Schlüssel |
AJHUUBJNVIKBGO-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)N(CCCl)N=O)O |
Kanonische SMILES |
CC(CNC(=O)N(CCCl)N=O)O |
Synonyme |
1-NCHU 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)











